1,1,1-Trifluoroethyl-PEG5-Propargyl
Overview
Description
1,1,1-Trifluoroethyl-PEG5-Propargyl: is a compound that features a trifluoroethyl group and a propargyl group attached to a polyethylene glycol (PEG) chain. This compound is known for its ability to form stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry. The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroethyl-PEG5-Propargyl is synthesized through a series of chemical reactions involving the attachment of a trifluoroethyl group and a propargyl group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with reactive groups such as hydroxyl or carboxyl groups.
Trifluoroethylation: The trifluoroethyl group is introduced through a reaction with a trifluoroethylating agent.
Propargylation: The propargyl group is attached using a propargylating agent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoroethyl-PEG5-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: Forms stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry.
Nucleophilic Substitution: The trifluoroethyl group can react with primary amine groups in proteins and other molecules.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Trifluoroethylating Agents: Used to introduce the trifluoroethyl group.
Propargylating Agents: Used to attach the propargyl group.
Major Products:
Triazole Linkages: Formed through click chemistry with azides.
Modified Proteins and Antibodies: Resulting from reactions with primary amine groups
Scientific Research Applications
1,1,1-Trifluoroethyl-PEG5-Propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry to create stable triazole linkages.
Biology: Utilized in the modification of proteins and antibodies for various biological studies.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and efficacy of drugs while reducing toxicity and immunogenicity.
Industry: Applied in the development of advanced materials and surface modifications .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoroethyl-PEG5-Propargyl involves its ability to form stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry. The trifluoroethyl group reacts with primary amine groups in proteins and other molecules, leading to the formation of covalent bonds. This reactivity allows for the modification of biomolecules and surfaces, enhancing their properties and functionalities .
Comparison with Similar Compounds
1,1,1-Trifluoroethyl-PEG3-Propargyl: A shorter PEG chain variant with similar reactivity.
1,1,1-Trifluoroethyl-PEG4-Azide: Contains an azide group instead of a propargyl group.
1,1,1-Trifluoroethyl-PEG5-Alcohol: Features an alcohol group instead of a propargyl group.
Uniqueness: 1,1,1-Trifluoroethyl-PEG5-Propargyl is unique due to its specific combination of a trifluoroethyl group and a propargyl group attached to a PEG chain. This combination allows for versatile applications in click chemistry, protein modification, and drug delivery systems, making it a valuable compound in various scientific research fields .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQPBBLSVKLHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.